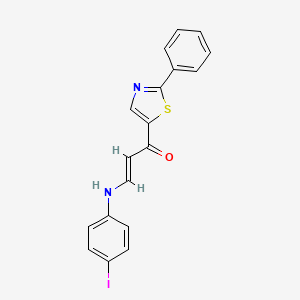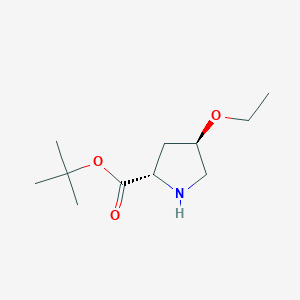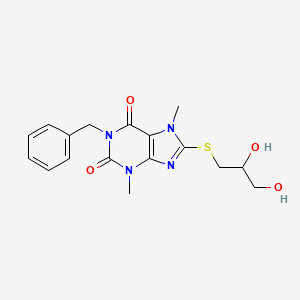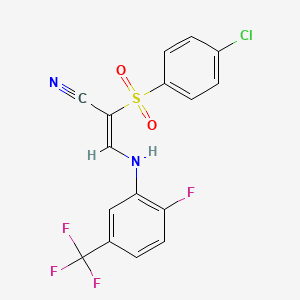![molecular formula C18H26N2O2 B2656012 N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide CAS No. 939765-17-0](/img/structure/B2656012.png)
N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide is a chemical compound with the molecular formula C18H26N2O2 . It has a molecular weight of 302.41 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a morpholine ring via a cyclohexylmethyl group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 488.7±20.0 °C and a predicted density of 1.108±0.06 g/cm3 . Its pKa is predicted to be 14.78±0.46 .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
N-Benzoyl-N'-dialkylthiourea derivatives and their cobalt (III) complexes, which share structural similarities with N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide, have been synthesized and characterized. These compounds and their complexes exhibit antifungal activity against pathogens responsible for plant diseases, suggesting potential applications in agricultural biochemistry and plant pathology (Zhou Weiqun et al., 2005).
Anticonvulsant Activity
A series of novel enaminones derived from cyclic beta-dicarbonyl precursors condensed with morpholine have shown potent anticonvulsant activity without significant neurotoxicity. This research suggests the therapeutic potential of these compounds in treating seizure disorders and their importance in the development of new antiepileptic drugs (I. Edafiogho et al., 1992).
Molecular Structure Analysis
The structure of benzamide molecules containing a morpholinone ring has been elucidated, providing insights into the intramolecular interactions stabilizing these compounds. This structural knowledge is crucial for understanding the reactivity and potential biological activities of benzamide derivatives (Huai‐Lin Pang et al., 2006).
Anti-Fatigue Effects
Benzamide derivatives synthesized from substituted benzoic acids and morpholine have shown anti-fatigue effects in animal models. These findings suggest potential applications in developing treatments for fatigue-related conditions (Xianglong Wu et al., 2014).
Radiolabelling for Imaging
4-Iodo-N-(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, has been synthesized and radiolabelled for potential use in imaging studies. This work highlights the application of benzamide derivatives in nuclear medicine and biological research (C. Tsopelas, 1999).
Corrosion Inhibition
Synthesized benzimidazole derivatives, including those incorporating morpholine, have demonstrated effectiveness as corrosion inhibitors for steel in acidic environments. Such compounds have applications in industrial chemistry and materials protection (M. Yadav et al., 2016).
CO2 Hydrogenation to Methanol
Studies have explored the use of morpholine-based catalysts for the sequential hydrogenation of CO2 to methanol, offering a promising approach to CO2 utilization and green chemistry (Sayan Kar et al., 2017).
Eigenschaften
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-17(16-7-3-1-4-8-16)19-15-18(9-5-2-6-10-18)20-11-13-22-14-12-20/h1,3-4,7-8H,2,5-6,9-15H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMSPDRUYHTCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride](/img/structure/B2655932.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2655934.png)
![N-(4-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2655940.png)
![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-2-carboxylic acid](/img/structure/B2655941.png)

![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2655945.png)

![4-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2655947.png)



![4-{2-[(3-Fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B2655951.png)